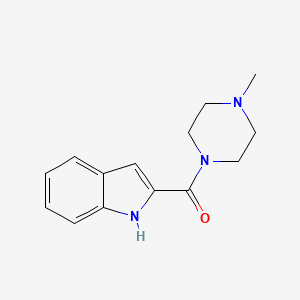

(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-2-yl-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFMZBHLJMFAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398896 | |

| Record name | (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200400 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73187-30-1 | |

| Record name | (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-2-yl(4-methylpiperazin-1-yl)methanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ6P5MVP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone synthesis protocol

An In-depth Technical Guide to the Synthesis of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

This guide provides a comprehensive technical overview for the synthesis of this compound, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. It is designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering not just a protocol but the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction and Strategic Significance

This compound (Molecular Formula: C₁₄H₁₇N₃O, Molecular Weight: 243.30 g/mol ) is a derivative of indole, one of the most important heterocyclic scaffolds in nature and medicinal chemistry[1]. The molecule is structurally characterized by an indole-2-carboxamide core linked to an N-methylpiperazine moiety. This structural motif is of high interest as it is found in various biologically active agents. For instance, derivatives of indolyl-methanones have been explored as histamine H₄ receptor ligands, which are crucial in the study and potential treatment of inflammatory diseases[2]. Furthermore, the indole and piperazine combination is a common feature in many central nervous system (CNS) active compounds, including antidepressants like Vilazodone, highlighting the importance of this core structure in the synthesis of advanced pharmaceutical intermediates[3][4].

The synthesis detailed herein focuses on the most direct and industrially scalable method: the amide coupling of indole-2-carboxylic acid and 1-methylpiperazine. This approach is favored for its efficiency, reliability, and the wide availability of starting materials.

The Core Chemistry: Amide Bond Formation

The synthesis of this compound hinges on the formation of a stable amide bond. This reaction involves the nucleophilic acyl substitution where the secondary amine of 1-methylpiperazine attacks the carbonyl carbon of an activated indole-2-carboxylic acid derivative.

Causality Behind Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring excessively high temperatures and resulting in low yields. The core challenge is that the acidic proton of the carboxylic acid will readily react with the basic amine to form a stable carboxylate-ammonium salt, which resists further reaction.

To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is achieved using a coupling reagent. The reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylimidazolide), which is then readily attacked by the amine nucleophile.

Selecting the Right Coupling Reagent: An Expert's Perspective

A variety of coupling reagents are available, and the choice depends on factors like desired reactivity, cost, side-product profiles, and reaction conditions.[5]

-

Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice, particularly in academic and process chemistry. Its primary advantage is that the urea byproduct is water-soluble, allowing for simple removal during aqueous work-up. Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea byproduct is poorly soluble in most organic solvents, complicating purification, especially in solid-phase synthesis[5]. To suppress potential racemization and improve efficiency, carbodiimides are often used with additives like 1-Hydroxybenzotriazole (HOBt).

-

Imidazolium-based (CDI): 1,1'-Carbonyldiimidazole (CDI) is a highly effective and user-friendly coupling agent. It reacts with the carboxylic acid to form a reactive acylimidazolide intermediate, releasing CO₂ and imidazole. The subsequent reaction with the amine is clean, and the imidazole byproduct can be easily removed by aqueous washing. A protocol using CDI for a similar indole-2-carboxamide synthesis has been demonstrated to be highly efficient[6].

-

Phosphonium/Uronium Salts (HBTU, PyBOP): Reagents like HBTU and PyBOP are known for their high efficiency, rapid reaction times, and low rates of racemization[5]. While highly effective, they are generally more expensive and are often reserved for more challenging couplings or peptide synthesis.

For the synthesis of this compound, both EDC/HOBt and CDI represent excellent, cost-effective, and high-yielding choices. The protocol detailed below will utilize 1,1'-Carbonyldiimidazole (CDI) for its simplicity and clean reaction profile.

Synthesis Workflow and Mechanism

The synthesis is a two-step, one-pot procedure involving the activation of the carboxylic acid followed by the introduction of the amine.

Caption: Experimental workflow for the synthesis of this compound.

The chemical transformation is illustrated below:

Caption: Overall reaction scheme for the amide coupling synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to stoichiometry, temperature control, and anhydrous conditions are critical for success.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (mmol) | Mass/Volume | Stoichiometric Ratio |

| Indole-2-carboxylic acid | 161.16 | 10.0 | 1.61 g | 1.0 eq |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 11.0 | 1.78 g | 1.1 eq |

| 1-Methylpiperazine | 100.16 | 10.5 | 1.05 g (1.16 mL) | 1.05 eq |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | - |

| Ethyl Acetate (EtOAc) | - | - | 150 mL | - |

| Saturated aq. NaHCO₃ | - | - | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - | - |

| Silica Gel (for chromatography) | - | - | - | - |

Step-by-Step Methodology

-

Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Activation of Carboxylic Acid:

-

To the flask, add indole-2-carboxylic acid (1.61 g, 10.0 mmol).

-

Add 50 mL of anhydrous THF. Stir the suspension at room temperature until the acid is partially dissolved.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol) in small portions over 15 minutes. Expertise Note: A slight excess of CDI ensures full activation of the carboxylic acid. Adding it slowly at low temperature controls the initial exothermic reaction and gas (CO₂) evolution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction mixture should become a clear solution as the acylimidazolide intermediate forms[6].

-

-

Amide Coupling Reaction:

-

Cool the reaction mixture back down to 0-5 °C.

-

Add 1-methylpiperazine (1.16 mL, 10.5 mmol) dropwise via syringe over 10 minutes. Trustworthiness Note: Maintaining a low temperature during the amine addition is crucial to prevent potential side reactions and ensure a controlled reaction rate.

-

Once the addition is complete, remove the ice bath and let the reaction stir at room temperature overnight (approx. 16 hours) to ensure completion.

-

-

Work-up and Isolation:

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

-

Once complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (100 mL).

-

Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Expertise Note: The bicarbonate wash is essential to remove the imidazole byproduct and any unreacted starting acid.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude product should be purified by flash column chromatography on silica gel.

-

A gradient elution system, starting from 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol in ethyl acetate), is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

-

Product Characterization

The identity and purity of the final compound must be confirmed through rigorous analytical methods.

-

Appearance: Off-white to light yellow solid.

-

Molecular Formula: C₁₄H₁₇N₃O[7]

-

Molecular Weight: 243.30[8]

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the indole ring protons (in the aromatic region, ~6.8-7.7 ppm), the piperazine ring protons (broad signals ~2.4-3.8 ppm), the N-methyl group (a singlet ~2.3 ppm), and the indole N-H proton (a broad singlet > 8.0 ppm).

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show signals for the carbonyl carbon (~160-165 ppm), along with distinct signals for the indole and piperazine carbons.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 244.1.

References

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. Available at: [Link]

-

Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. (n.d.). PubMed. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]

-

1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. (n.d.). precisionFDA. Available at: [Link]

- Vilazodone intermediate preparation method. (2016). Google Patents.

-

An investigation of the synthesis of vilazodone. (2020). ResearchGate. Available at: [Link]

-

Synthesis of new amides of the N-methylpiperazine series. (2010). ResearchGate. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). National Institutes of Health. Available at: [Link]

-

PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. (2016). WIPO Patentscope. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Available at: [Link]

-

Vilazodone-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (2018). ResearchGate. Available at: [Link]

-

Synthesis of amides directly from carboxylic acids and hydrazines. (2014). RSC Publishing. Available at: [Link]

- Process for the manufacture of an indolinone derivative. (2009). Google Patents.

-

Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. (2011). ResearchGate. Available at: [Link]

-

Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

- Process for the preparation of vilazodone hydrochloride and its amorphous form. (2013). Google Patents.

Sources

- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [precision.fda.gov]

- 8. 73187-30-1|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone (CAS No. 73187-30-1): Synthesis, Characterization, and Exploration of Potential Bioactivities

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, a molecule holding potential within contemporary medicinal chemistry. While direct and extensive research on this specific compound is emerging, this document synthesizes established principles and analogous compound studies to present a robust framework for its synthesis, characterization, and potential pharmacological evaluation. We will delve into a validated synthetic methodology, propose a comprehensive analytical workflow for structural confirmation and purity assessment, and, based on the well-documented bioactivities of related indole-2-carboxamides and piperazine-containing moieties, we will outline prospective avenues for biological screening. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing molecule.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a core indole scaffold linked to a 4-methylpiperazine moiety via a carbonyl bridge. This structural arrangement bestows upon it a unique combination of rigidity and flexibility, as well as a balance of lipophilic and hydrophilic characteristics that are often desirable in drug candidates.

| Property | Value | Source |

| CAS Number | 73187-30-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₇N₃O | [1][4] |

| Molecular Weight | 243.30 g/mol | [1][5] |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | [1] |

| InChI Key | YHFMZBHLJMFAID-UHFFFAOYSA-N | [6] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the amide coupling of 1H-indole-2-carboxylic acid and N-methylpiperazine. This well-established reaction is a cornerstone of medicinal chemistry, and several reliable coupling agents can be employed to facilitate the formation of the amide bond.

Proposed Synthetic Workflow

The following protocol outlines a standard procedure for the synthesis of the title compound. The causality behind the choice of reagents is to ensure a high-yield, clean reaction with straightforward purification. The use of a carbodiimide coupling agent like EDC, in conjunction with an activating agent such as HOBt, minimizes side reactions and promotes efficient amide bond formation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1H-Indole-2-carboxylic acid

-

N-Methylpiperazine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add N-methylpiperazine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of methanol in dichloromethane to afford the pure this compound.

Analytical Characterization

A rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. The following techniques are recommended:

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons of the indole ring, protons of the piperazine ring, and the methyl group protons. |

| ¹³C NMR | Structural confirmation | Carbon signals corresponding to the indole, piperazine, and carbonyl groups. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight of 243.30 g/mol . |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |

Potential Pharmacological Activities and Screening Protocols

The indole nucleus is a privileged scaffold in medicinal chemistry, and piperazine moieties are frequently incorporated to modulate solubility and receptor interactions.[7] Based on the activities of structurally related compounds, we can hypothesize several potential therapeutic applications for this compound.

Potential as an Anti-inflammatory Agent

Numerous indole derivatives exhibit potent anti-inflammatory properties.[8][9] A related piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been shown to reduce pro-inflammatory cytokines like TNF-α and IL-1β.[10]

Proposed Screening Protocol: In vitro Anti-inflammatory Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

LPS Stimulation: Seed the cells in 96-well plates and pre-treat with varying concentrations of the test compound for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

-

Data Analysis: Calculate the IC₅₀ value of the compound for the inhibition of each cytokine.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Potential as an Anticancer Agent

Indole-2-carboxamides have been investigated for their anticancer properties.[7] The substitution pattern on the indole ring and the nature of the amine moiety can significantly influence the mechanism of action.

Proposed Screening Protocol: In vitro Cytotoxicity Assay

-

Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

MTT Assay: Seed the cells in 96-well plates and treat with a range of concentrations of the test compound for 72 hours.

-

Cell Viability Measurement: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Potential as a Serotonin Reuptake Inhibitor (SSRI)

The piperazine moiety is a common feature in many CNS-active drugs, including some SSRIs. A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have shown potent serotonin reuptake inhibition.[6]

Proposed Screening Protocol: In vitro Serotonin Transporter (SERT) Binding Assay

-

Membrane Preparation: Use cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand Binding: Incubate the membranes with a radiolabeled ligand (e.g., [³H]citalopram) in the presence of varying concentrations of the test compound.

-

Detection: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki value of the compound for the serotonin transporter.

Conclusion

This compound represents a molecule of significant interest for further pharmacological investigation. This guide provides a comprehensive starting point for its synthesis, purification, and characterization. The proposed screening protocols, based on the established activities of structurally related compounds, offer a clear path for exploring its potential as an anti-inflammatory, anticancer, or CNS-active agent. The modular nature of its synthesis also allows for the straightforward generation of analogs for structure-activity relationship (SAR) studies, which will be crucial in optimizing its biological profile. It is our hope that this technical guide will catalyze new research endeavors into the therapeutic potential of this promising compound.

References

- BenchChem. A Comparative Analysis of the Biological Activities of Indole-2-yl and Indole-3-yl Methanones.

- Appchem. This compound | 73187-30-1.

- MITOA. High quality CAS NO 73187-30-1 ISO 9001:2015 REACH producer.

- Acadechem. This compound;73187-30-1.

- CymitQuimica. This compound.

- Aishe. This compound|73187-30-1.

- National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.

- ResearchGate. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.

- Google Patents. US8304541B2 - Process for the manufacture of an indolinone derivative.

- National Institutes of Health. Recent advancements on biological activity of indole and their derivatives: A review.

- Dovepress. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.

- National Institutes of Health. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.

- PubChem. Bis(4-methylpiperazin-1-yl)methanone.

- precisionFDA. 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE.

- PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

- ResearchGate. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.

- National Institutes of Health. Biomedical Importance of Indoles.

- Wikipedia. Category:4-Methylpiperazin-1-yl compounds.

- PubMed. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone.

- ResearchGate. Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist.

- PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.

- PubMed. 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.

- PubMed. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth.

- MOLBASE. Morpholin-4-yl-(1-phenyl-2-piperazin-1-yl-1H-indol-3-yl)-methanone; hydrochloride.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. US8304541B2 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]

- 3. 73187-30-1|this compound|BLD Pharm [bldpharm.com]

- 4. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 25N-NBOMe - Wikipedia [en.wikipedia.org]

- 10. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Indole-Piperazine Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The indole-piperazine scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these compounds, moving beyond a mere cataloging of effects to elucidate the underlying mechanisms of action and provide actionable experimental insights. We will dissect the anticancer, neuroprotective, and antimicrobial properties of indole-piperazine derivatives, offering detailed experimental protocols and highlighting the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals actively engaged in the discovery and optimization of novel therapeutics based on this versatile chemical framework.

The Indole-Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indole nucleus, an aromatic heterocyclic organic compound, is a recurring motif in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for pharmacologically active molecules.[2] When fused with a piperazine ring—a six-membered heterocycle containing two nitrogen atoms—the resulting indole-piperazine core structure gains significant versatility.[3] The piperazine moiety not only enhances solubility and bioavailability but also provides a flexible linker to introduce diverse substituents, allowing for fine-tuning of the compound's interaction with specific biological targets.[4] This modularity is a key reason why indole-piperazine derivatives have emerged as promising candidates in numerous therapeutic areas.

Anticancer Activity: Disrupting Cellular Machinery and Inducing Apoptosis

Indole-piperazine compounds have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of human tumor cell lines, including liver, breast, and colon cancer.[5][6] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which certain indole-piperazine derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[7][8] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds disrupt the assembly of microtubules, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[9] This disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy, and indole-piperazine compounds represent a promising class of next-generation tubulin inhibitors.[10][11]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of a test compound on the assembly of purified tubulin into microtubules.

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Mechanism of Action: Induction of Apoptosis

Beyond their effects on microtubule dynamics, many indole-piperazine compounds are potent inducers of apoptosis, or programmed cell death.[12] This is a critical attribute for an anticancer agent, as it ensures the orderly elimination of malignant cells. These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

-

Intrinsic Pathway: Indole-piperazine derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[12] This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in cell death.[12]

-

Extrinsic Pathway: Some compounds can also activate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8, which then converges on the activation of caspase-3.[13]

The activation of these caspase cascades is a hallmark of apoptosis and can be effectively monitored using techniques like Western blotting.[6][14]

Experimental Protocol: Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptotic proteins in cancer cells treated with an indole-piperazine compound.

-

Cell Lysis:

-

Treat cancer cells with the indole-piperazine compound for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze band intensities to quantify changes in protein expression.

-

Neuroprotective Activity: Modulating Key Neurological Targets

The indole-piperazine scaffold is also a promising starting point for the development of drugs targeting central nervous system (CNS) disorders.[3] Derivatives have shown potential as antidepressants, anxiolytics, and neuroprotective agents.[15][16]

Mechanism of Action: Modulation of Serotonin Receptors

A significant number of indole-piperazine compounds exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[17] Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects.[17] The indole moiety can mimic the endogenous ligand serotonin, while the piperazine linker and its substituents can be modified to achieve high affinity and selectivity for specific serotonin receptor subtypes.[18]

Signaling Pathway: 5-HT1A Receptor Activation

Caption: Simplified signaling cascade upon 5-HT1A receptor activation.

Mechanism of Action: HDAC6 Inhibition

Recent studies have identified indole-piperazine derivatives as selective inhibitors of histone deacetylase 6 (HDAC6).[3][19] HDAC6 is a unique cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin.[20] By inhibiting HDAC6, these compounds increase the acetylation of α-tubulin, which is associated with enhanced microtubule stability and improved axonal transport.[19] This mechanism is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where impaired axonal transport is a key pathological feature.[21] Furthermore, HDAC6 inhibitors have been shown to promote neurite outgrowth and exhibit neuroprotective effects against oxidative stress.[19]

Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents.[22] Indole-piperazine compounds have emerged as a promising scaffold for this purpose, demonstrating activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[23]

Mechanism of Action

The antibacterial mechanisms of indole-piperazine derivatives are still under active investigation, but several modes of action have been proposed:

-

Inhibition of Biofilm Formation: Some compounds have been shown to effectively prevent the formation of bacterial biofilms, which are a major contributor to chronic infections and antibiotic resistance.[4][5]

-

Induction of Reactive Oxygen Species (ROS): Certain derivatives can induce the accumulation of ROS within bacterial cells, leading to oxidative damage and cell death.[4][5]

-

Disruption of Secretion Systems: There is evidence to suggest that some indole-piperazine compounds may interfere with bacterial secretion systems, such as the type VI secretion system (T6SS), which are crucial for virulence.[4][5]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

-

Compound Preparation:

-

Prepare a stock solution of the indole-piperazine compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton broth).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in broth to achieve the final desired inoculum concentration.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature and duration for the specific bacterial strain.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Structure-Activity Relationship (SAR) Insights and Future Directions

The extensive research into indole-piperazine compounds has generated valuable SAR data that can guide the design of more potent and selective agents. For instance, in the context of anticancer activity, the nature and position of substituents on both the indole and piperazine rings have been shown to significantly impact cytotoxicity and tubulin inhibitory activity.[24] Similarly, for CNS-active compounds, modifications to the piperazine substituent can fine-tune the affinity for different neurotransmitter receptors.[25]

Future research in this area should focus on leveraging these SAR insights to design novel derivatives with improved pharmacokinetic and pharmacodynamic properties. The development of multi-target ligands, where a single indole-piperazine molecule can modulate multiple disease-related targets, is a particularly exciting avenue for exploration. Furthermore, the application of computational modeling and machine learning can accelerate the discovery and optimization of new lead compounds within this versatile chemical class.

Conclusion

The indole-piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility has allowed for the development of compounds with potent and diverse biological activities, spanning from oncology to neuroscience and infectious diseases. This guide has provided a comprehensive overview of the key mechanisms of action and experimental methodologies relevant to the study of these compounds. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to unlock the full therapeutic potential of the indole-piperazine framework, paving the way for the next generation of innovative medicines.

References

- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020-12-15). Bioorganic & Medicinal Chemistry Letters.

- Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists. (2004-11-01). Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents. (2023-06-01). Bioorganic & Medicinal Chemistry Letters.

- In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor.

- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers.

- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. (2002-11-04). Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Aperta.

- Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Tre

- MTT Cell Assay Protocol. txch.org.

- Determination of Caspase Activation by Western Blot. (2018). Methods in Molecular Biology.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Cytotoxicity MTT Assay Protocols and Methods.

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014-01-04). Bentham Open Archives.

- In vitro Microtubule Binding Assay and Dissociation Constant Estim

- Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. (2023-02-01). Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activ

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.

- In vitro antimicrobial susceptibility testing methods. (2018-02-01). Pure.

- Effect of a novel piperazine compound on cancer cells. (2021). Applied Biological Chemistry.

- Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. (2025-09-13). Journal of Agricultural and Food Chemistry.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022-12-01).

- Piperazine skeleton in the structural modification of n

- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Advancing Healthcare Through Chemistry.

- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025-08-04). Molecular Diversity.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.

- Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry.

- An insight into the therapeutic potential of piperazine-based anticancer agents. (2018-12-06). TÜBİTAK Academic Journals.

- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. PubMed.

- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an upd

- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013-09-30).

- Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. PMC - PubMed Central.

- β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Gener

- β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and gener

- In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor.

- Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activ

- Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022-02-01). Bioorganic & Medicinal Chemistry.

- Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025-08-06).

- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016-03-17). PubMed Central.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC - PubMed Central.

- Synthesis and Anticancer Activity of Indole-Functionalized Deriv

- Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024-05-28). MDPI.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central.

- Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evalu

- Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors. (2018-05-16). ACS Chemical Neuroscience.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

Sources

- 1. woah.org [woah.org]

- 2. asm.org [asm.org]

- 3. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1- H-Indole-3-pyrazolamide Derivatives Containing Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 11. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 23. atcc.org [atcc.org]

- 24. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 25. Apoptosis western blot guide | Abcam [abcam.com]

The Unseen Hinge: A Technical Guide to the Mechanism of Action of Indol-2-yl Methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indol-2-yl methanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological macromolecules. This technical guide provides an in-depth exploration of the core mechanisms of action underpinning the therapeutic potential of these derivatives. We will dissect their interactions with key cellular targets, primarily focusing on their well-established role as competitive inhibitors of protein kinases, and delve into the nuanced structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics derived from the indol-2-yl methanone core.

Introduction: The Indole Scaffold and the Rise of the 2-yl Methanone Hinge

The indole ring system is a ubiquitous motif in a vast array of natural products and synthetic compounds with profound pharmacological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in drug design. While much attention has been given to derivatives functionalized at the 3-position, the indol-2-yl methanone framework presents a distinct structural paradigm. The methanone group at the 2-position acts as a critical "hinge," providing a specific geometry and a key hydrogen bond acceptor that dictates the binding orientation within target proteins. This guide will focus specifically on a prominent class of these compounds: the bis(1H-indol-2-yl)methanones, which have shown significant promise as potent and selective kinase inhibitors.

Core Mechanism of Action: Competitive Inhibition of Protein Kinases

A primary and extensively validated mechanism of action for bis(1H-indol-2-yl)methanone derivatives is the competitive inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.

Targeting the ATP-Binding Site

Bis(1H-indol-2-yl)methanones exert their inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the kinase.[1][2] The structural framework of these inhibitors allows them to fit snugly into the hydrophobic pocket of the ATP-binding site.

A crucial interaction involves the formation of hydrogen bonds between the inhibitor and the "hinge region" of the kinase. Modeling studies based on the crystal structure of the FGF receptor-1 tyrosine kinase suggest that one of the indole NH groups and the methanone oxygen of the bis(indol-2-yl)methanone scaffold form hydrogen bonds with the backbone carbonyl and amide groups of a cysteine residue (Cys684 in the PDGF receptor) in the hinge region.[1][2] This bidentate binding mode effectively anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Figure 1: Competitive ATP-binding mechanism.

Key Kinase Targets

Extensive research has identified several key receptor tyrosine kinases that are potently inhibited by bis(1H-indol-2-yl)methanone derivatives:

-

Platelet-Derived Growth Factor Receptor (PDGFR): The novel lead compound, bis(1H-2-indolyl)methanone, was first identified as an inhibitor of PDGFR autophosphorylation.[1][2] Overexpression or constitutive activation of PDGFR is implicated in the pathogenesis of various cancers and other proliferative diseases.

-

Fms-like Tyrosine Kinase 3 (FLT3): Aberrant activation of FLT3, often through internal tandem duplication (ITD) mutations, is a major driver in acute myeloid leukemia (AML).[3][4][5] Several bis(1H-indol-2-yl)methanone derivatives have been developed as potent inhibitors of both wild-type and mutated FLT3.[3][4][5][6]

The inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to the induction of apoptosis and the suppression of tumor growth.[5][6]

Structure-Activity Relationship (SAR): A Tale of Two Indoles

The therapeutic efficacy of bis(1H-indol-2-yl)methanones is exquisitely sensitive to their chemical structure. Understanding the SAR is paramount for the rational design of more potent and selective inhibitors.

-

Asymmetric Substitution is Key: A consistent finding is that modifications to both indole rings often result in a significant loss of activity.[1][2] The most potent derivatives typically bear substituents on only one of the indole moieties. This is explained by the binding model where one indole ring is crucial for the hydrogen bonding interaction with the hinge region, while the other extends into a more variable hydrophobic pocket.[1][2]

-

Favorable Substitutions: Substituents at the 5- or 6-position of one indole ring generally enhance or maintain potency.[1][2] These positions are thought to be oriented towards the exterior of the ATP-binding pocket, allowing for the introduction of various functional groups to fine-tune physicochemical properties without disrupting the core binding interactions.

-

The Methanone Bridge is Sacrosanct: Modifications to the methanone linker are generally not well-tolerated and lead to a dramatic decrease in inhibitory activity.[1][2] This underscores its critical role in maintaining the correct geometry for hinge binding.

The selectivity of these compounds for different kinases can also be modulated through subtle structural changes. For instance, the interaction with a hydrophobic pocket containing a phenylalanine residue (Phe-691) in FLT3 is believed to be a key determinant of selectivity over PDGFR, which has a threonine residue at the corresponding position.[3][4]

Quantitative Analysis of Kinase Inhibition

The potency of indol-2-yl methanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for key compounds against their primary kinase targets.

| Compound | Target Kinase | IC50 (µM) | Reference |

| bis(1H-2-indolyl)methanone | PDGFRβ (in vitro) | ~0.1-0.3 | [1][2] |

| Derivative 39 | PDGFRβ (in vitro) | 0.09 | [1] |

| Derivative 53 | PDGFRβ (in vitro) | 0.1 | [1] |

| Derivative 67 | PDGFRβ (in vitro) | 0.02 | [1] |

| Derivative 98 | FLT3 | 0.06 | [3][4][5] |

| Derivative 102 | FLT3 | 0.04 | [3][4][5] |

| D-64406 | FLT3 | 0.2-0.3 | [7] |

| D-65476 | FLT3 | 0.2-0.3 | [7] |

Experimental Protocols for Mechanistic Elucidation

The validation of the mechanism of action of indol-2-yl methanone derivatives relies on a series of robust biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The transfer of a phosphate group from ATP to a specific substrate by the kinase is quantified. The presence of an inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., PDGFRβ, FLT3)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (often radiolabeled with ³²P or ³³P, or a non-radioactive format with specific antibodies for detection)

-

Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)

-

Test compounds (indol-2-yl methanone derivatives) dissolved in DMSO

-

96-well plates

-

Scintillation counter or plate reader (depending on the detection method)

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in the assay buffer.

-

Add the purified kinase to the wells of the 96-well plate.

-

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or acid).

-

Transfer the reaction mixture to a phosphocellulose filter membrane (for radioactive assays) to capture the phosphorylated substrate.

-

Wash the membrane extensively to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter. For non-radioactive assays, detection may involve ELISA-based methods with phosphospecific antibodies.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

-

Figure 2: Workflow for in vitro kinase inhibition assay.

Cellular Autophosphorylation Assay

This assay assesses the inhibitory effect of a compound on the kinase activity within a cellular context.

Principle: Many receptor tyrosine kinases undergo autophosphorylation upon activation by their cognate ligands. An effective inhibitor will block this ligand-induced autophosphorylation.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture cells that express the target kinase (e.g., NIH-3T3 cells overexpressing PDGFR, or FLT3-ITD expressing cell lines).

-

Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.

-

-

Treatment:

-

Treat the starved cells with various concentrations of the indol-2-yl methanone derivative for a specific duration.

-

Stimulate the cells with the appropriate ligand (e.g., PDGF for PDGFR-expressing cells) for a short period to induce autophosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-PDGFR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands.

-

Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated kinase signal to the total kinase signal.

-

Determine the concentration of the compound that causes a 50% reduction in autophosphorylation.

-

Downstream Signaling and Cellular Effects

The inhibition of PDGFR and FLT3 by bis(1H-indol-2-yl)methanones leads to the blockade of key downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways. This disruption of pro-survival and proliferative signals ultimately culminates in:

-

Induction of Apoptosis: Treatment with these compounds has been shown to induce apoptosis in cancer cells that are dependent on the targeted kinases for their survival.[5][6]

-

Cell Cycle Arrest: Some indole derivatives have been observed to cause cell cycle arrest, preventing cancer cell proliferation.

-

Overcoming Drug Resistance: Notably, certain bis(1H-indol-2-yl)methanone derivatives have demonstrated the ability to overcome resistance to other FLT3 inhibitors, suggesting a potential role in treating relapsed or refractory AML.[6]

Figure 3: Simplified signaling pathway.

Conclusion and Future Directions

The indol-2-yl methanone scaffold, particularly in the form of bis(1H-indol-2-yl)methanones, represents a highly promising class of kinase inhibitors with significant therapeutic potential, especially in oncology. Their well-defined mechanism of action as ATP-competitive inhibitors, coupled with a clear and exploitable structure-activity relationship, provides a solid foundation for further drug development efforts. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic properties, and exploring their efficacy in combination with other therapeutic agents. The "unseen hinge" of the indol-2-yl methanone core will undoubtedly continue to be a focal point for the design of next-generation targeted therapies.

References

-

Mahboobi, S., et al. (2002). Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase. Journal of Medicinal Chemistry, 45(14), 3224-3235. [Link]

-

Mahboobi, S., et al. (2002). Bis(1H-2-indolyl)methanones as a Novel Class of Inhibitors of the Platelet-Derived Growth Factor Receptor Kinase. Sci-Hub. [Link]

-

Mahboobi, S., et al. (2006). Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 49(10), 3101-3115. [Link]

-

Various Authors. (n.d.). Structures of bis(indolyl)methane derivatives in pharmaceutical chemistry. ResearchGate. [Link]

-

Grundler, R., et al. (2009). Bis(1H-indol-2-yl)methanones are effective inhibitors of FLT3-ITD tyrosine kinase and partially overcome resistance to PKC412A in vitro. British Journal of Haematology, 144(6), 865-874. [Link]

-

Various Authors. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]

-

Mahboobi, S., et al. (2006). Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. ACS Publications. [Link]

-

Various Authors. (2023). Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Growing Science. [Link]

-

Mahboobi, S., et al. (2006). Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

-

El Sayed, M. T., et al. (2015). Synthesis, cytostatic evaluation and structure activity relationships of novel bis-indolylmethanes and their corresponding tetrahydroindolocarbazoles. PubMed. [Link]

-

Foloppe, N., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed. [Link]

-

Mahboobi, S., et al. (2002). Bis(1H-2-indolyl)methanones as a Novel Class of Inhibitors of the Platelet-Derived Growth Factor Receptor Kinase. ACS Publications. [Link]

-

Various Authors. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

-

Various Authors. (2014). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org. [Link]

-

Various Authors. (2022). Bisindole Compounds—Synthesis and Medicinal Properties. MDPI. [Link]

-

Various Authors. (2020). Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells. PubMed. [Link]

-

Various Authors. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

Various Authors. (2022). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. ResearchGate. [Link]

-

Various Authors. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. PubMed Central. [Link]

-

Various Authors. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IntechOpen. [Link]

-

Various Authors. (2022). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. MDPI. [Link]

-

Gilli, R., et al. (2002). Bis(1 H-2-indolyl)-1-methanones as inhibitors of the hematopoietic tyrosine kinase Flt3. Leukemia, 16(8), 1528-1534. [Link]

Sources

- 1. Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sci-hub.box [sci-hub.box]

- 3. Sci-Hub: are you are robot? [sci-hub.fr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis(1H-indol-2-yl)methanones are effective inhibitors of FLT3-ITD tyrosine kinase and partially overcome resistance to PKC412A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-Depth Technical Guide to the In Vitro Evaluation of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

Executive Summary

This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone. The molecule's architecture, combining a privileged indole scaffold at the 2-position with a solubilizing and pharmacologically active 4-methylpiperazine moiety, suggests a high potential for biological activity. Drawing from extensive literature on related structures, this document outlines a tiered, multi-pronged evaluation strategy targeting three primary therapeutic areas: oncology, central nervous system (CNS) disorders, and infectious diseases. We present detailed, field-proven protocols for establishing a foundational safety profile, followed by robust assays to probe anticancer, neuropharmacological, and antimicrobial activities. Each experimental choice is rationalized to provide a clear understanding of the causality behind the methodological design, ensuring a self-validating and scientifically rigorous approach to characterizing this promising compound.

Introduction to the Pharmacophore: A Strategic Design

The structure of this compound is not a random assortment of atoms but a deliberate combination of pharmacologically significant motifs. A thorough in vitro evaluation is predicated on understanding the potential contribution of each component.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, found in a vast number of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions allow it to bind to a wide array of biological targets. Indole derivatives have been successfully developed as anticancer agents (e.g., Sunitinib), anti-inflammatory drugs, and potent neuropharmacological agents.[2][3]

The Significance of 2-Position Substitution

While indole chemistry is vast, the point of attachment for the methanone linker—position 2—is a critical design choice. The biological profile of an indole derivative is profoundly influenced by its substitution pattern.[4] Compared to the more electronically rich 3-position, substitution at the 2-position can lead to distinct receptor interactions and metabolic profiles. Specifically, indole-2-carboxamide derivatives have been explored as kinase inhibitors and apoptosis inducers, highlighting the potential of this specific isomeric form.[4][5]

The Role of the 4-Methylpiperazine Moiety

The 4-methylpiperazine group is a classic tool in drug design used to enhance physicochemical properties and target affinity. Its basic nitrogen atom is typically protonated at physiological pH, which can dramatically improve aqueous solubility. Furthermore, this moiety is a common feature in many CNS-active drugs, particularly serotonin (5-HT) and dopamine receptor ligands, where it often engages in crucial ionic or hydrogen bond interactions within the receptor binding pocket.[6][7] Its inclusion suggests a strong hypothesis for CNS activity.

Rationale for a Tiered In Vitro Evaluation

Given the structural alerts within the molecule, a logical, tiered approach is necessary to build a comprehensive biological profile. This guide proposes a strategy that begins with a foundational assessment of general cytotoxicity before branching into specialized, hypothesis-driven investigations.

Synthesis and Characterization

A robust supply of well-characterized material is the prerequisite for any biological evaluation. The synthesis of this compound is readily achievable via standard amide coupling chemistry.

A general and effective procedure involves the coupling of indole-2-carboxylic acid with 1-methylpiperazine.[8] This is typically achieved by first activating the carboxylic acid with a coupling agent like ethyl chloroformate or a carbodiimide, followed by the addition of the amine.[8][9]

Prior to biological testing, the compound's identity and purity must be confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC). The molecular formula is C₁₄H₁₇N₃O with a molecular weight of 243.3 g/mol .[10]

Tier 1: General Cytotoxicity and Safety Profile

Before assessing therapeutic potential, it is crucial to establish the compound's inherent cytotoxicity against non-cancerous cells. This provides a therapeutic window and distinguishes targeted anticancer activity from non-specific toxicity.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Culture: Plate normal human fibroblasts (e.g., BJ cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

| Compound | Cell Line | Assay Type | Exposure Time (h) | IC₅₀ (µM) |

| Test Compound | BJ Fibroblasts | MTT | 72 | >100 (Hypothetical) |

| Doxorubicin (Control) | BJ Fibroblasts | MTT | 72 | ~0.5 (Hypothetical) |

Focused Evaluation: Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[1][11] This section details a logical progression from broad screening to mechanistic investigation.

Antiproliferative Screening

The first step is to screen the compound against a panel of cancer cell lines from different tissue origins to identify potential sensitivity.

Protocol: The MTT assay protocol described in Section 3 is used, but with cancer cell lines. A standard panel might include:

-

MCF-7: Estrogen-receptor positive breast cancer.

-

A549: Non-small cell lung cancer.

-

HCT116: Colorectal cancer.[3]

-

A375: Malignant melanoma.

Data Presentation: Antiproliferative Activity

| Compound | Cell Line | IC₅₀ (µM) |

| Test Compound | MCF-7 | Experimental Value |

| A549 | Experimental Value | |

| HCT116 | Experimental Value | |

| A375 | Experimental Value | |

| Erlotinib (Control) | A549 | ~19.4[3] |

Mechanistic Assays

If significant antiproliferative activity (e.g., IC₅₀ < 10 µM) is observed, the subsequent step is to investigate the mechanism of action.

Protocol: Cell Cycle Analysis

-

Treatment: Treat the most sensitive cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Treatment: Treat cells as described for the cell cycle analysis.

-

Staining: Harvest the cells (including floating cells in the medium) and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze immediately by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[3]

Focused Evaluation: Central Nervous System Activity

The indole-piperazine combination is a classic pharmacophore for serotonin (5-HT) receptors.[8][12] Evaluating the compound's affinity for these targets is a primary, hypothesis-driven goal.

Primary Target Screening: Radioligand Binding Assays

This technique quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand. The key output is the Kᵢ (inhibition constant), where a lower value indicates higher affinity.

Protocol: General Radioligand Binding

-

Preparation: Use cell membranes prepared from cells recombinantly expressing the human serotonin receptor of interest (e.g., 5-HT₆, 5-HT₂A, 5-HT₁A).

-

Reaction Mixture: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-LSD for 5-HT₆), and varying concentrations of the test compound in a suitable binding buffer.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-